

2-Amino-3-methyl-5-nitropyridine spectroscopic data

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Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

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An In-depth Technical Guide to the Spectroscopic Profile of **2-Amino-3-methyl-5-nitropyridine**

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of **2-amino-3-methyl-5-nitropyridine** (CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical industries.^[1] By integrating data from various analytical techniques, this document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical Properties

2-Amino-3-methyl-5-nitropyridine, with the molecular formula $C_6H_7N_3O_2$, is a substituted pyridine ring.^[2] The arrangement of an electron-donating amino group ($-NH_2$), a weakly donating methyl group ($-CH_3$), and a powerful electron-withdrawing nitro group ($-NO_2$) creates a unique electronic environment that significantly influences its spectroscopic characteristics and reactivity.

Table 1: Physicochemical Properties of **2-Amino-3-methyl-5-nitropyridine**

Property	Value	Source(s)
CAS Number	18344-51-9	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[2]
Molecular Weight	153.14 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	249-260 °C	[1][3]
IUPAC Name	3-methyl-5-nitropyridin-2-amine	[2]

Below is a diagram of the molecular structure, with atoms numbered for reference in subsequent spectroscopic discussions.

Caption: Molecular structure of **2-amino-3-methyl-5-nitropyridine**.

Synthesis and Sample Preparation

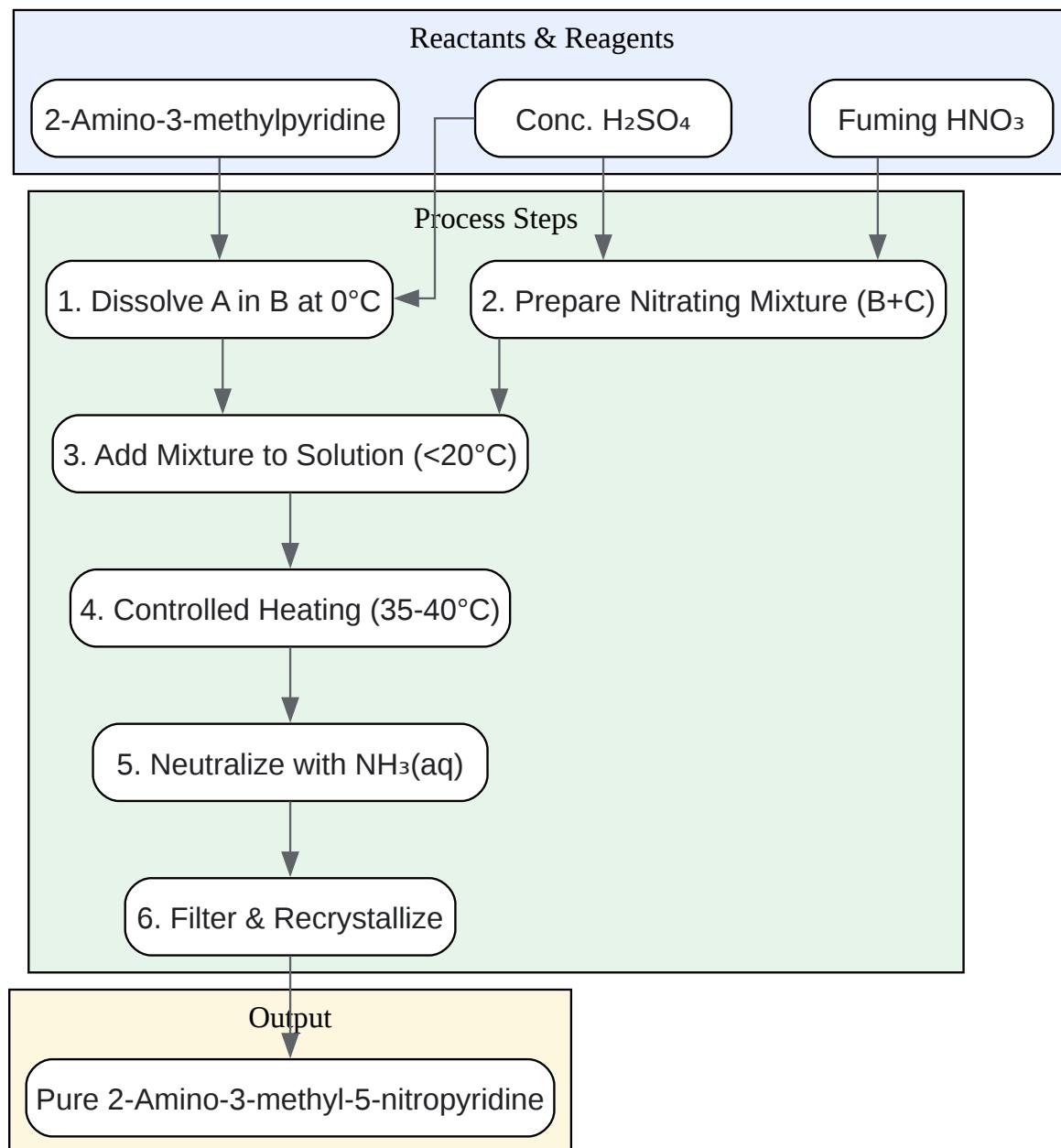
A reliable supply of pure material is paramount for accurate spectroscopic analysis. The compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis

- Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
- Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.
- Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature is maintained below 20 °C.
- Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C for a controlled period.

- Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated aqueous ammonia to precipitate the crude product.
- Purification: Filter the precipitate, wash with water and aqueous DMF, and recrystallize from DMF to yield pure **2-amino-3-methyl-5-nitropyridine**.[\[4\]](#)

This synthesis workflow is depicted below.



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Caption: Synthesis workflow for **2-amino-3-methyl-5-nitropyridine**.

For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g., ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-d₆) for NMR or spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon-hydrogen framework of a molecule. While public databases lack readily available experimental spectra for this specific compound, theoretical calculations and data from analogous structures allow for a robust prediction of its NMR profile.[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons.

- Aromatic Protons (H₄, H₆): The pyridine ring contains two protons. H₄ is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro group. H₆ will also be downfield but likely less so than H₄.
- Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
- Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

- Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The carbon bearing the nitro group (C₅) and the carbon bearing the amino group (C₂) are expected to be significantly affected. C₅ will be shifted downfield due to the electron-withdrawing nature of the nitro group, while C₂ will be shifted upfield by the electron-

donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by their position relative to these powerful groups.

- Methyl Carbon (-CH₃): This will appear as a single peak in the far upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Rationale
C2-NH ₂	~7.0-7.5 (broad s, 2H)	~155-160	Influenced by electron-donating -NH ₂ group.
C3-CH ₃	~2.2-2.4 (s, 3H)	~15-20	Typical aliphatic methyl group.
C4-H	~8.9-9.1 (d, 1H)	~125-130	Deshielded by adjacent -NO ₂ group.
C5-NO ₂	-	~135-140	Strongly deshielded by -NO ₂ group.
C6-H	~8.2-8.4 (d, 1H)	~145-150	Deshielded by ring nitrogen and -NO ₂ group.

Note: These are estimated values based on theoretical studies and data from similar compounds. Actual experimental values may vary.[\[5\]](#)[\[6\]](#)

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed assignments for the vibrational modes of **2-amino-3-methyl-5-nitropyridine**.[\[5\]](#)

Experimental Protocol: ATR-FTIR Spectroscopy

- Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped with an ATR accessory.[\[2\]](#)
- Background Scan: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
- Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000–400 cm^{-1} , by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

Table 3: Key Experimental Vibrational Frequencies and Assignments

Wavenumber (cm^{-1}) FTIR	Wavenumber (cm^{-1}) FT-Raman	Assignment (based on Potential Energy Distribution)
3442, 3330	3441, 3332	Asymmetric & Symmetric N-H stretching of the amino group
3100, 3045	3101, 3047	Aromatic C-H stretching
2921	2923	Methyl C-H stretching
1635	1637	NH ₂ scissoring (bending)
1577	1580	Asymmetric NO ₂ stretching
1475	1477	Pyridine ring stretching
1311	1310	Symmetric NO ₂ stretching
831	833	C-N stretching (nitro group)

Source: Adapted from quantum chemical and spectroscopic investigation studies.[\[5\]](#) The strong bands corresponding to the N-H and NO₂ stretching modes are particularly useful for confirming the presence of the amino and nitro functional groups, respectively.

Electronic Spectroscopy (UV-Visible)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extensive conjugation in the pyridine ring, coupled with the donor-acceptor nature of the substituents, gives rise to characteristic absorptions.

Experimental Protocol: UV-Visible Spectroscopy

- Solution Preparation: Prepare a dilute solution of **2-amino-3-methyl-5-nitropyridine** in a spectroscopic grade solvent (e.g., ethanol).
- Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 600 nm.

The experimental spectrum recorded in ethanol shows a maximum absorption peak (λ_{\max}).^[5] This absorption corresponds primarily to the HOMO → LUMO electron transition, a finding supported by Time-Dependent Density Functional Theory (TD-DFT) calculations.^[5]

Table 4: UV-Visible Absorption Data

Solvent	Experimental λ_{\max} (nm)	Calculated λ_{\max} (nm)	Associated Transition
Ethanol	374	370	HOMO → LUMO

Source: Data from theoretical and experimental studies on 2A3M5NP.^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and can provide structural information through analysis of fragmentation patterns.

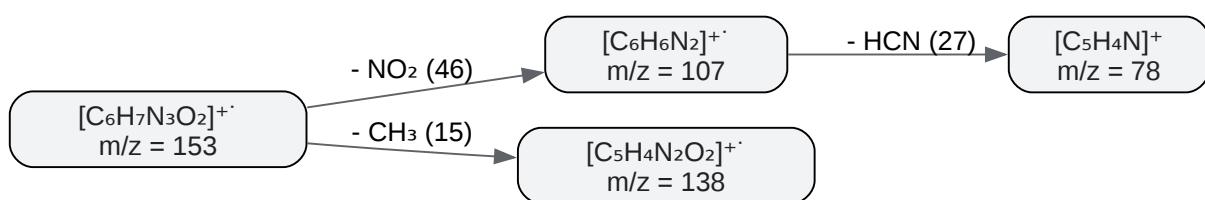
Experimental Protocol: GC-MS

- Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).
- Separation: The compound travels through the GC column, separating it from any impurities.
- Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum will show a molecular ion peak $[M]^+$ at $m/z = 153$, confirming the molecular weight.^[2] The fragmentation pattern is dictated by the structure, with likely initial losses of stable neutral molecules or radicals.

Proposed Fragmentation Pathway:

- $[M]^+$ at m/z 153: The molecular ion.
- Loss of NO_2 (46 Da): A common fragmentation for nitroaromatics, leading to a fragment at m/z 107.
- Loss of HCN (27 Da): Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.
- Loss of CH_3 (15 Da): Cleavage of the methyl group can also occur.



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Caption: A plausible fragmentation pathway for **2-amino-3-methyl-5-nitropyridine** in EI-MS.

Conclusion

The integrated spectroscopic analysis of **2-amino-3-methyl-5-nitropyridine** provides a detailed and validated fingerprint of the molecule. The predicted NMR shifts, combined with robust experimental data from FTIR, UV-Vis, and MS, offer a multi-faceted confirmation of its structure and electronic properties. This guide serves as a foundational resource, enabling scientists to confidently identify, characterize, and utilize this important chemical intermediate in their research and development endeavors.

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